5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of methoxy groups can be done using methanol and a suitable catalyst.
Carboxamide formation: The final step involves the reaction of the indole derivative with a carboxylic acid derivative, such as an acid chloride, to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to modulation of neurotransmitter release, which can result in various psychoactive effects. The compound may also inhibit monoamine oxidase, preventing the breakdown of serotonin, dopamine, and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both methoxy and carboxamide groups on the indole ring. This structural complexity contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-methoxy-N-(2-methoxyphenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20-15-9-8-13(22-2)10-12(15)11-16(20)18(21)19-14-6-4-5-7-17(14)23-3/h4-11H,1-3H3,(H,19,21) |
InChI Key |
MVDIZIACKNPQRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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